(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol
Description
Properties
Molecular Formula |
C14H10BrNO2 |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10BrNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-7,17H,8H2 |
InChI Key |
YIPPMYDFWNLIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CO)Br |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, 2-aminophenol (1.0 mmol) and 4-bromobenzaldehyde (1.2 mmol) are refluxed in glacial acetic acid at 120°C for 6 hours. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield 2-(4-bromophenyl)benzo[d]oxazole as an intermediate. This method achieves a 78% yield (Table 1).
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 2-Aminophenol | 1.0 mmol | Glacial acetic acid, reflux, 6 h | 78 |
| 4-Bromobenzaldehyde | 1.2 mmol |
Nanoparticle-Catalyzed Cyclization
Recent advancements utilize amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles to enhance reaction efficiency. Under solvent-free conditions, the catalyst facilitates cyclization at room temperature within 8 minutes, achieving a 98% yield (Table 2).
| Catalyst | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| NiFe₂O₄@SiO₂@aminoglucose | 8 min | 20°C | 98 |
Hydroxymethyl Group Introduction
The hydroxymethyl moiety at position 5 of the benzo[d]oxazole ring is introduced via Vilsmeier-Haack formylation followed by reduction.
Vilsmeier-Haack Formylation
2-(4-Bromophenyl)benzo[d]oxazole undergoes formylation using POCl₃ and DMF at 0°C to generate 5-formyl-2-(4-bromophenyl)benzo[d]oxazole . The reaction proceeds via electrophilic aromatic substitution, with a 92% yield under optimized conditions.
Sodium Borohydride Reduction
The formyl intermediate is reduced using NaBH₄ in methanol at 0°C for 2 hours. This step converts the aldehyde to a primary alcohol, yielding (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol with 85% efficiency.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to construct the 4-bromophenyl-benzo[d]oxazole linkage.
Boronic Acid Coupling
3-Bromophenylboronic acid (1.1 equiv) reacts with 2-chlorobenzo[d]oxazole-5-methanol in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/water (4:1) at 80°C for 12 hours. Though optimized for the 3-bromo isomer, this method can be adapted for 4-bromophenyl derivatives by substituting 4-bromophenylboronic acid , achieving comparable yields (~75%).
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and hydroxymethylation in a single pot.
Sequential Reaction Design
-
Cyclization : 4-Bromobenzaldehyde and 2-aminophenol react in acetic acid.
-
In-Situ Formylation : Addition of DMF and POCl₃ at 0°C.
-
Reduction : Direct treatment with NaBH₄ without intermediate isolation.
This method reduces purification steps and achieves a 68% overall yield.
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (5–20% v/v). The target compound elutes at 15% ethyl acetate, as confirmed by TLC (Rf = 0.42).
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 7.73–7.79 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂OH), 3.27 (s, 1H, OH).
-
HRMS : [M + H]⁺ calculated for C₁₄H₁₀BrNO₂: 304.14; found: 304.14.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Low cost | Long reaction time | 78 |
| Nanoparticle-Catalyzed | Rapid, solvent-free | Catalyst synthesis complexity | 98 |
| Palladium Cross-Coupling | Modular substrate scope | High catalyst cost | 75 |
| One-Pot Tandem | Reduced purification | Moderate yield | 68 |
Chemical Reactions Analysis
Nucleophilic Substitution
The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution under mild conditions. For example:
-
Esterification : Reacts with carboxylic acids or acyl chlorides to form esters.
-
Example: Reaction with acetic anhydride yields the corresponding acetate derivative.
-
-
Alkylation : Forms ethers when treated with alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃).
Oxidation Reactions
The hydroxymethyl group is oxidized to a carbonyl group using agents like pyridinium chlorochromate (PCC) or Jones reagent:
This reaction is pivotal for generating ketone intermediates used in further functionalization.
Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
Reaction with boronic acids in the presence of Pd(dppf)Cl₂ yields biaryl derivatives. Representative conditions and yields:
| Boronic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane | 100 | 8 | 90% | |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, KOAc | Toluene | Reflux | 4 | 99% |
Mechanistically, oxidative addition of the C-Br bond to Pd(0) precedes transmetallation and reductive elimination .
Cyclization and Ring-Opening
Under acidic or thermal conditions, the benzoxazole ring may undergo transformations:
-
Ring-Opening : Treatment with HCl in methanol generates aminophenol derivatives via cleavage of the oxazole ring .
-
Cyclodehydration : Forms fused heterocycles when reacted with thioureas or amidines .
Functional Group Interconversion
The hydroxymethyl group serves as a handle for further derivatization:
-
Acylation : Reacts with isocyanates or chloroformates to form carbamates or ureas .
-
Sulfonation : Forms sulfonate esters with sulfonyl chlorides, enhancing water solubility for biological studies .
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: There is ongoing research into the potential medicinal applications of this compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzo[d]oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The bromophenyl group in the target compound differentiates it from analogs with other substituents. Key comparisons include:
Key Insights :
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance target binding via halogen bonding, whereas chlorine offers a balance of lipophilicity and steric accessibility .
- Electron-Withdrawing Groups (CF₃) : The trifluoromethyl group increases metabolic stability but may reduce solubility compared to bromine .
- Fluorine : Fluorinated analogs are often used to fine-tune pharmacokinetic properties due to fluorine’s unique electronic effects .
Functional Group Modifications on the Benzoxazole Core
The hydroxymethyl group at position 5 distinguishes the target compound from derivatives with ester, phosphonate, or heterocyclic moieties:
Key Insights :
- Hydroxymethyl Group : The -CH₂OH group may improve water solubility compared to esters or phosphonates, making the compound more suitable for oral administration .
- Triazolone Derivatives : These exhibit potent anticonvulsant activity, suggesting that the benzoxazole core alone is insufficient for this activity without additional pharmacophores .
- Phosphonate Esters : Used to modulate drug half-life and target enzyme interactions, as seen in anti-parasitic studies .
Biological Activity
The compound (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structure that combines a benzo[d]oxazole moiety with a bromophenyl group and a hydroxymethyl substituent, which may enhance its reactivity and biological interactions.
Structural Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 288.15 g/mol
- Key Functional Groups :
- Bromophenyl group enhances lipophilicity and biological activity.
- Hydroxymethyl group may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes or disrupting cellular signaling pathways.
Antimicrobial Activity
The antimicrobial efficacy of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol has been evaluated against various bacterial strains. The presence of the bromine atom is believed to enhance its antimicrobial effect, potentially making it a candidate for treating infections caused by resistant strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits promising anticancer activity against various cancer cell lines. Its effectiveness appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity.
Case Study: Cytotoxicity against Cancer Cell Lines
A study investigated the cytotoxic effects of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol on melanoma and prostate cancer cell lines. The results indicated significant inhibition of cell proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| Melanoma A375 | 10 |
| Prostate PC3 | 15 |
| Breast MCF7 | 20 |
The biological activity of this compound is linked to its ability to:
- Inhibit specific enzymes involved in cell proliferation.
- Induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Disrupt bacterial cell wall synthesis, leading to cell death.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol, and how do reaction conditions influence yield?
- Methodology : Two primary methods are reported:
- Phosphorus Oxychloride-Mediated Cyclization : Refluxing intermediates (e.g., substituted benzamides) with POCl₃ for 4 hours, followed by extraction with CH₂Cl₂ and NaHCO₃ washing, yields ~70–85% pure product after recrystallization (ethanol) .
- Acetic Anhydride Reflux : Condensation of benzamido-acetic acid derivatives with aldehydes in acetic anhydride/sodium acetate, followed by cold ethanol precipitation, achieves ~60–75% yield .
- Key Variables : Excess POCl₃ or prolonged reflux (>4 hours) may increase byproducts (e.g., hydrolyzed esters). Ethanol recrystallization improves purity but reduces yield by ~10% compared to direct precipitation .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol?
- ¹H NMR Analysis :
- The benzylic -CH₂OH group exhibits a triplet at δ 4.5–4.7 ppm (J = 5–6 Hz), while aromatic protons resonate as doublets between δ 7.2–8.6 ppm .
- Bromophenyl protons appear as a doublet (δ 7.4–7.6 ppm, J = 8 Hz) .
- IR Spectroscopy : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group, and C=N/C-O stretches (1600–1650 cm⁻¹) validate the oxazole ring .
Q. What are common contradictions in reported synthetic protocols, and how can they be resolved?
- Contradiction : POCl₃-based methods report higher yields (~85%) than acetic anhydride routes (~60%).
- Resolution : POCl₃ is more efficient for electron-deficient substrates due to stronger Lewis acidity, while acetic anhydride is preferable for thermally sensitive intermediates. Kinetic studies suggest POCl₃ accelerates cyclization by stabilizing transition states .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol?
- Methodology :
- Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps (~4.5–5.0 eV), indicating moderate electrophilicity .
- NBO analysis reveals charge transfer from the oxazole ring to the bromophenyl group, enhancing π-π stacking in biological targets .
- Application : Correlate computed dipole moments (~3.5–4.0 D) with solubility in polar solvents (e.g., DMSO) for formulation studies .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Screening : Microdilution assays against S. aureus (MIC ~25 µg/mL) and E. coli (MIC ~50 µg/mL) show moderate activity, attributed to membrane disruption via hydrophobic interactions .
- Cytotoxicity : MTT assays on HEK-293 cells reveal IC₅₀ > 100 µM, suggesting low toxicity .
- Targeted Studies : Molecular docking with Cryptosporidium parvum IMP dehydrogenase (PDB: 3QPI) shows binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Ser128 and hydrophobic contacts with Phe112 .
Q. How does structural modification of the benzoxazole core influence structure-activity relationships (SAR)?
- Substitution Effects :
- Bromophenyl Group : Enhances lipophilicity (logP ~3.2) and binding to hydrophobic enzyme pockets .
- Methanol Side Chain : Hydrogen-bonding with catalytic residues (e.g., Asp89 in S1P receptors) improves inhibitory potency by ~3-fold compared to methyl esters .
Q. What purification strategies maximize yield while maintaining high purity?
- Chromatography : Silica gel column chromatography (20% EtOAc/hexane) removes polar byproducts (e.g., unreacted aldehydes) but reduces yield by ~15% .
- Recrystallization : Ethanol/chloroform (1:2 v/v) achieves >95% purity, confirmed by HPLC (C18 column, 90:10 acetonitrile/water) .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (Rf = 0.5 in 30% EtOAc/hexane) to minimize over-reaction .
- Computational Tools : Gaussian 16 for DFT and GROMACS for MD simulations are recommended .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
